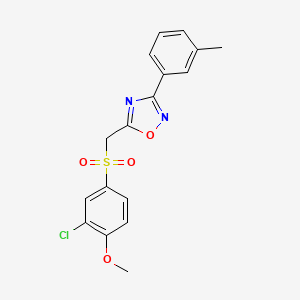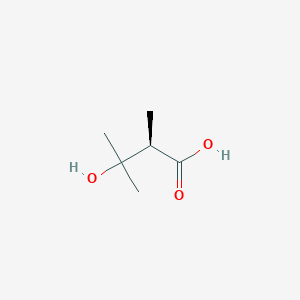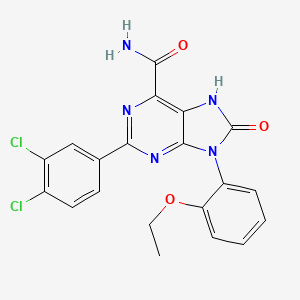
2-(3,4-dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H15Cl2N5O3 and its molecular weight is 444.27. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Molecular Structure
Research has explored the structural characteristics and hydrogen bonding patterns of compounds with similar frameworks, providing insights into their potential applications in materials science and molecular engineering. For example, studies on anticonvulsant enaminones, which share some structural features with the compound , have detailed the importance of hydrogen bonding in defining the molecular conformation and stability of these molecules (Kubicki, Bassyouni, & Codding, 2000). This foundational understanding can be applied to design molecules with desired physical and chemical properties for various applications.
Catalytic Applications
Investigations into the catalytic applications of related compounds have shown the potential for the development of new catalysis methods. For example, research into iron/zinc-co-catalyzed reactions has demonstrated the utility of these metals in facilitating C–H bond activation, a process that could be relevant to the synthesis or modification of compounds including 2-(3,4-dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (Ilies, Itabashi, Shang, & Nakamura, 2017).
Antimicrobial Properties
Certain derivatives of purines, which include modifications similar to those in the compound of interest, have been evaluated for their antimicrobial properties. These studies offer insights into the potential biomedical applications of such compounds, including as the basis for developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011). Understanding the structure-activity relationship in these compounds can guide the design of new molecules with enhanced efficacy and specificity.
Purine Derivatives and Chemical Synthesis
The synthesis and study of purine derivatives, including those incorporating different functional groups and substituents, have significant implications for the development of new chemical entities with potential applications in drug development, materials science, and as chemical probes for biological studies. Research into the synthesis and properties of various purine N-oxides and related compounds provides a basis for exploring the chemical behavior and reactivity of complex purine derivatives (Kawashima & Kumashiro, 1969).
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5O3/c1-2-30-14-6-4-3-5-13(14)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)10-7-8-11(21)12(22)9-10/h3-9H,2H2,1H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXJFSPIXOIRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

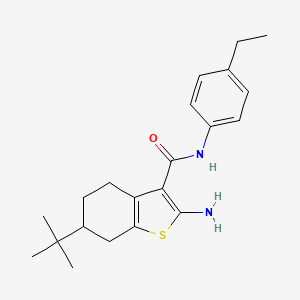

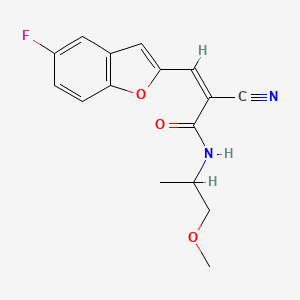
![1-(Pyridin-3-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one](/img/structure/B2429858.png)
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2429859.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide oxalate](/img/structure/B2429861.png)
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2429862.png)
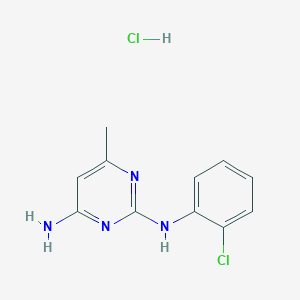
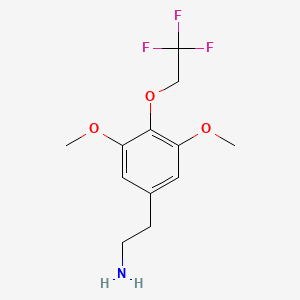
![N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2429865.png)
![2-Amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2429866.png)
![2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2429867.png)
